molecular formula C20H24N2O5 B264522 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

Cat. No.: B264522
M. Wt: 372.4 g/mol
InChI Key: NERMHQDJUAPPCD-UHFFFAOYSA-N
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Description

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is a synthetic organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a chromenone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the chromenone intermediate with an acylating agent such as acetic anhydride in the presence of a base like pyridine.

    Attachment of the Pyrrolidinone Moiety: The final step involves the nucleophilic substitution of the acetamide intermediate with a pyrrolidinone derivative under basic conditions, such as using sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide or pyrrolidinone moieties can be replaced with other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized chromenone derivatives.

    Reduction: Reduced acetamide or pyrrolidinone derivatives.

    Substitution: Substituted chromenone or acetamide derivatives.

Scientific Research Applications

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4,7-dimethyl-2-oxo-2H-chromen-5-yl derivatives: Compounds with similar chromenone cores but different substituents.

    N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide derivatives: Compounds with similar acetamide and pyrrolidinone moieties but different chromenone cores.

Uniqueness

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

IUPAC Name

2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

InChI

InChI=1S/C20H24N2O5/c1-13-9-15(20-14(2)11-19(25)27-16(20)10-13)26-12-17(23)21-6-4-8-22-7-3-5-18(22)24/h9-11H,3-8,12H2,1-2H3,(H,21,23)

InChI Key

NERMHQDJUAPPCD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)NCCCN3CCCC3=O

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)NCCCN3CCCC3=O

Origin of Product

United States

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